Cas no 1800248-21-8 (2-Fluoro-4-(pentafluorosulfur)benzaldehyde)

2-Fluoro-4-(pentafluorosulfur)benzaldehyde is a versatile organic compound known for its unique fluorinated aromatic structure. This aldehyde offers enhanced stability and improved reactivity in various chemical reactions, making it a valuable building block in organic synthesis. Its distinct fluorinated groups confer increased resistance to hydrolysis and thermal degradation, thus extending shelf life. The compound's structural complexity and reactivity profile make it an ideal choice for the development of advanced materials and pharmaceuticals.
2-Fluoro-4-(pentafluorosulfur)benzaldehyde structure
1800248-21-8 structure
Product name:2-Fluoro-4-(pentafluorosulfur)benzaldehyde
CAS No:1800248-21-8
MF:C7H4F6OS
Molecular Weight:250.1614818573
MDL:MFCD16652502
CID:4615103
PubChem ID:66523490

2-Fluoro-4-(pentafluorosulfur)benzaldehyde 化学的及び物理的性質

名前と識別子

    • JS-4061
    • MFCD16652502
    • 2-fluoro-4-(pentafluoro-lambda6-sulfanyl)benzaldehyde
    • SCHEMBL18247906
    • CS-0324134
    • 1800248-21-8
    • 2-Fluoro-4-(pentafluoro-l6-sulfanyl)benzaldehyde
    • 2-Fluoro-4-(pentafluorothio)benzaldehyde
    • STL557823
    • 1240257-23-1
    • 2-fluoro-4-(pentafluoro-lambda~6~-sulfanyl)benzaldehyde
    • 2-FLUORO-4-(PENTAFLUORO-??-SULFANYL)BENZALDEHYDE
    • 2-Fluoro-4-(pentafluorosulfur)benzaldehyde
    • BBL104010
    • AKOS015957057
    • AXC24821
    • MDL: MFCD16652502
    • インチ: 1S/C7H4F6OS/c8-7-3-6(2-1-5(7)4-14)15(9,10,11,12)13/h1-4H
    • InChIKey: FQOHJVDBMWSHSA-UHFFFAOYSA-N
    • SMILES: S(C1C=CC(C=O)=C(C=1)F)(F)(F)(F)(F)F

計算された属性

  • 精确分子量: 249.98870489g/mol
  • 同位素质量: 249.98870489g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 氢键受体数量: 1
  • 重原子数量: 15
  • 回転可能化学結合数: 2
  • 複雑さ: 271
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 4.8
  • トポロジー分子極性表面積: 18.1Ų

2-Fluoro-4-(pentafluorosulfur)benzaldehyde Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
abcr
AB350038-100mg
2-Fluoro-4-(pentafluorothio)benzaldehyde, 97%; .
1800248-21-8 97%
100mg
€111.20 2023-09-06
abcr
AB350038-1 g
2-Fluoro-4-(pentafluorothio)benzaldehyde, 97%; .
1800248-21-8 97%
1g
€467.20 2022-08-31
Key Organics Ltd
JS-4061-1MG
2-Fluoro-4-(pentafluorosulfanyl)benzaldehyde
1800248-21-8 >97%
1mg
£37.00 2023-04-05
Key Organics Ltd
JS-4061-1G
2-Fluoro-4-(pentafluorosulfanyl)benzaldehyde
1800248-21-8 >97%
1g
£165.00 2023-04-05
Fluorochem
343154-5g
2-Fluoro-4-(pentafluorosulfur)benzaldehyde
1800248-21-8 95.0%
5g
£500.00 2023-04-12
Fluorochem
343154-1g
2-Fluoro-4-(pentafluorosulfur)benzaldehyde
1800248-21-8 95.0%
1g
£408.00 2023-04-12
SHANG HAI XIAN DING Biotechnology Co., Ltd.
F-VW786-1g
2-Fluoro-4-(pentafluorosulfur)benzaldehyde
1800248-21-8 97%
1g
¥1669.0 2022-02-28
Key Organics Ltd
JS-4061-5MG
2-Fluoro-4-(pentafluorosulfanyl)benzaldehyde
1800248-21-8 >97%
5mg
£46.00 2023-04-05
abcr
AB350038-100 mg
2-Fluoro-4-(pentafluorothio)benzaldehyde, 97%; .
1800248-21-8 97%
100 mg
€111.20 2023-07-19
Ambeed
A1186818-100mg
2-Fluoro-4-(pentafluoro-l6-sulfanyl)benzaldehyde
1800248-21-8 95%
100mg
$61.0 2024-07-28

2-Fluoro-4-(pentafluorosulfur)benzaldehyde 関連文献

2-Fluoro-4-(pentafluorosulfur)benzaldehydeに関する追加情報

Introduction to 2-Fluoro-4-(pentafluorosulfur)benzaldehyde (CAS No. 1800248-21-8)

2-Fluoro-4-(pentafluorosulfur)benzaldehyde, identified by the Chemical Abstracts Service Number (CAS No.) 1800248-21-8, is a fluorinated aromatic aldehyde that has garnered significant attention in the field of pharmaceutical and agrochemical research. This compound belongs to a class of molecules characterized by the presence of both fluorine and sulfur substituents, which confer unique electronic and steric properties, making it a valuable intermediate in synthetic chemistry. The structural features of this aldehyde, particularly the combination of a fluoro group at the 2-position and a pentafluorosulfur group at the 4-position of the benzene ring, contribute to its distinct reactivity and potential applications in medicinal chemistry.

The significance of fluorinated compounds in modern drug discovery cannot be overstated. Fluorine atoms, when incorporated into molecular structures, can influence various pharmacokinetic properties such as metabolic stability, lipophilicity, and binding affinity. In particular, the introduction of electron-withdrawing groups like pentafluorosulfur at strategic positions on an aromatic ring can enhance the compound's interaction with biological targets. This has led to the exploration of 2-Fluoro-4-(pentafluorosulfur)benzaldehyde as a building block for the development of novel therapeutic agents.

Recent advancements in computational chemistry and molecular modeling have further highlighted the potential of this compound. Studies have demonstrated that the electron-deficient nature of the pentafluorosulfur group can modulate the electronic distribution across the benzaldehyde moiety, thereby affecting its reactivity in cross-coupling reactions and other synthetic transformations. These insights have been instrumental in designing efficient synthetic routes to more complex molecules, including heterocyclic scaffolds that are prevalent in modern pharmaceuticals.

The utility of 2-Fluoro-4-(pentafluorosulfur)benzaldehyde extends beyond its role as a synthetic intermediate. Research has shown that derivatives of this compound exhibit promising biological activities, particularly in the context of antiviral and anticancer therapies. The fluorine atom at the 2-position can enhance binding interactions with enzymes and receptors, while the pentafluorosulfur group can serve as a scaffold for further functionalization. For instance, recent studies have explored its use in generating Schiff bases and other heterocyclic compounds that exhibit inhibitory effects on target proteins associated with diseases such as cancer and viral infections.

In terms of synthetic methodologies, 2-Fluoro-4-(pentafluorosulfur)benzaldehyde has been employed in various reactions that are pivotal for constructing complex organic molecules. Its aldehyde functionality allows for condensation reactions with amines to form imines or Schiff bases, which are key intermediates in drug synthesis. Additionally, its fluorinated aromatic ring can participate in metal-catalyzed cross-coupling reactions, enabling the introduction of additional substituents at predefined positions. These reactions are often facilitated by transition metals such as palladium or copper, which enhance reaction efficiency and selectivity.

The impact of fluorine substitution on the pharmacological properties of 2-Fluoro-4-(pentafluorosulfur)benzaldehyde derivatives has been extensively studied. For example, modifications at the 3-position or 5-position of the benzene ring can significantly alter binding affinities and metabolic profiles. Computational studies have predicted that certain derivatives may exhibit improved solubility and bioavailability, which are critical factors for drug efficacy. These predictions have guided experimental efforts to optimize molecular structures for better pharmacokinetic properties.

Moreover, green chemistry principles have influenced recent approaches to synthesizing 2-Fluoro-4-(pentafluorosulfur)benzaldehyde and its derivatives. Researchers have increasingly focused on developing environmentally benign synthetic routes that minimize waste generation and reduce reliance on hazardous reagents. Catalytic methods that employ recyclable catalysts or solvent-free conditions have been explored to achieve high yields while adhering to sustainable practices.

The future prospects for 2-Fluoro-4-(pentafluorosulfur)benzaldehyde are promising, with ongoing research aimed at expanding its applications in drug discovery and material science. Innovations in synthetic chemistry continue to unlock new possibilities for functionalizing this compound, leading to novel derivatives with enhanced biological activities. As computational tools become more sophisticated, virtual screening methods will likely play an even greater role in identifying promising candidates for further experimental validation.

In conclusion,2-Fluoro-4-(pentafluorosulfur)benzaldehyde (CAS No. 1800248-21-8) represents a significant advancement in fluorinated aromatic chemistry with broad implications for pharmaceutical development. Its unique structural features make it a versatile intermediate for constructing complex molecules with potential therapeutic applications. As research progresses, this compound is expected to continue contributing to innovations in drug design and synthetic methodologies.

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